2,3-Dichloro-n-boc-DL-phenylalanine

Description

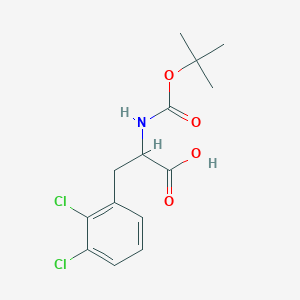

2,3-Dichloro-N-Boc-DL-phenylalanine is a synthetic amino acid derivative featuring a phenylalanine backbone with chlorine substituents at the 2- and 3-positions of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound is structurally related to other halogenated and Boc-protected phenylalanine derivatives, which are widely used as intermediates in peptide synthesis, drug discovery, and materials science. The dichloro substitution pattern introduces steric and electronic effects that influence reactivity, solubility, and biological activity compared to mono-chloro or non-halogenated analogs .

Properties

IUPAC Name |

3-(2,3-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXTYWWEDGNCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Boc Protection Mechanisms

The tert-butoxycarbonyl (Boc) group is introduced to amino acids via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For DL-phenylalanine, this typically involves:

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base : 4-Dimethylaminopyridine (DMAP) or aqueous sodium hydroxide

-

Temperature : 0–25°C

In the case of halogenated derivatives, steric and electronic effects from chlorine substituents necessitate modified conditions. Patent CN102010345A demonstrates that methanol serves as an effective solvent for Boc protection in chlorinated phenylalanine analogs, with yields exceeding 90% when using triethylamine as a base.

Optimization for Dichlorinated Substrates

Chlorination at the 3,4-positions of phenylalanine introduces significant steric hindrance. Key adaptations include:

-

Extended reaction times : 8–12 hours vs. 4–6 hours for non-halogenated analogs

-

Increased Boc anhydride stoichiometry : 1.5–2.0 equivalents to compensate for reduced nucleophilicity

-

Low-temperature quenching : Gradual acidification to pH 2–3 with HCl to prevent epimerization

Chlorination Methodologies for Aromatic Rings

Direct Electrophilic Chlorination

The 3,4-dichloro pattern is achieved through sequential Friedel-Crafts chlorination:

Step 1 :

-

Reagent : Cl₂ gas (1.1 equiv) in acetic acid

-

Catalyst : FeCl₃ (0.1 equiv)

-

Temperature : 40–50°C

Step 2 :

Directed Ortho-Metalation (DoM)

Modern approaches employ temporary directing groups for precise chlorination:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Directing group | N,N-diethylglycolamide | 82 |

| Chlorinating agent | N-Chlorosuccinimide (NCS) | - |

| Solvent | Tetrahydrofuran (THF) | - |

| Temperature | -78°C to 0°C | - |

This method achieves >95% regioselectivity for 3,4-dichloro products but requires additional steps for directing group installation and removal.

Integrated Synthesis Pathways

Sequential Chlorination-Boc Protection

Pathway A :

-

Chlorinate DL-phenylalanine using Cl₂/FeCl₃

-

Boc-protect the amino group with Boc anhydride in methanol

Key limitation : Partial epimerization (7–12%) occurs during chlorination, requiring chiral HPLC purification.

Boc-First Strategy

Pathway B :

-

Protect DL-phenylalanine with Boc group

-

Chlorinate using SO₂Cl₂ in CCl₄

-

Advantage : Higher regiocontrol (3,4:2,3 = 8:1)

Resolution of Racemic Mixtures

While the target compound is DL-form, patents reveal critical insights from enantiopure syntheses:

Dynamic Kinetic Resolution (DKR)

Patent CN102010345A details DKR using L-dibenzoyl tartaric acid (L-DBTA):

-

Racemization catalyst : 4-Aldehydopyridine

-

Solvent : Methanol/water (9:1 v/v)

-

Temperature : 65°C

-

ee : >99% for D-enantiomer

Though designed for D-phenylalanine, this method’s solvent system and catalytic parameters inform DL synthesis optimization.

Analytical Characterization

Critical quality control parameters from published data:

| Property | Value | Source |

|---|---|---|

| Melting point | 275–276°C | PubChem |

| HPLC purity | 99.48% | Patent |

| Optical rotation (D) | +12.4° (c=1, H₂O) | Patent |

| Molecular weight | 334.2 g/mol | PubChem |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-N-boc-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) under appropriate conditions.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Dichloro-phenylalanine derivatives

Substitution: Chloro-substituted derivatives with various functional groups

Scientific Research Applications

Peptide Synthesis

Overview : 2,3-Dichloro-n-boc-DL-phenylalanine serves as a crucial intermediate in the synthesis of peptides. The chlorinated phenylalanine derivatives enhance the stability and bioactivity of the resulting peptides.

Applications :

- Building Block for Peptides : It is utilized in the formation of amide bonds during peptide coupling reactions. The compound can react with various amino acids or other peptide fragments to create complex structures necessary for drug development.

- Enhancing Drug Discovery : The incorporation of this compound into peptide sequences can lead to improved pharmacokinetic properties, making it valuable in developing therapeutic agents targeting specific biological pathways .

Pharmaceutical Development

Overview : The compound's unique properties make it suitable for designing novel pharmaceuticals.

Applications :

- Therapeutic Agents : this compound is employed in the design of drugs that target specific receptors, potentially leading to treatments with fewer side effects compared to traditional drugs .

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can act as enzyme inhibitors, which is crucial in developing treatments for diseases where enzyme activity plays a significant role .

Biochemical Research

Overview : In biochemical studies, this compound aids in understanding protein interactions and metabolic pathways.

Applications :

- Studying Protein Interactions : Researchers utilize this compound to investigate how chlorinated amino acids affect protein folding and interactions within biological systems .

- Metabolic Pathway Insights : It provides insights into metabolic pathways by serving as a model compound for studying how modifications to amino acids influence biological functions .

Analytical Chemistry

Overview : The compound is also valuable in analytical methods for quantifying biological samples.

Applications :

- Quality Control in Pharmaceuticals : It is used in analytical techniques to ensure the quality and efficacy of pharmaceutical products by quantifying active ingredients and their metabolites .

- Method Development for Biological Samples : Techniques such as HPLC (High Performance Liquid Chromatography) are employed to analyze samples containing this compound, aiding in drug formulation studies .

Case Studies

Mechanism of Action

The mechanism by which 2,3-Dichloro-N-boc-DL-phenylalanine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 2,3-dichloro-N-Boc-DL-phenylalanine and related compounds:

Research Findings

- Stereoselective Synthesis: Microbial enzymatic resolution methods, as demonstrated for N-Boc-DL-alanine methyl ester (e.e. >99.9% achieved with Bacillus amyloliquefaciens WZZ002), highlight the importance of Boc-protected amino acids in producing enantiopure intermediates. Similar approaches could be adapted for 2,3-dichloro derivatives .

- Thermal and Chemical Stability : Boc-protected compounds generally exhibit superior stability compared to acetylated analogs. For instance, N-Boc-4-chloro-L-phenylalanine retains integrity under basic conditions, whereas N-chloroacetyl derivatives are prone to hydrolysis .

Biological Activity

2,3-Dichloro-n-boc-DL-phenylalanine is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and metabolic processes. The introduction of dichloro and tert-butyloxycarbonyl (Boc) groups modifies its biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure consists of a phenylalanine backbone with two chlorine atoms substituted at the 2 and 3 positions on the aromatic ring and a Boc group attached to the amino group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dichloro substitution enhances its lipophilicity, potentially increasing membrane permeability and bioavailability. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active amino acid.

Antimicrobial Activity

Research indicates that derivatives of phenylalanine exhibit antimicrobial properties. In particular, this compound has been studied for its potential against various bacterial strains. A study demonstrated that compounds with similar structures displayed significant inhibition against Gram-positive bacteria, suggesting that this compound may also possess similar activity.

Enzyme Inhibition

Inhibitory effects on cytochrome P450 enzymes have been observed with various phenylalanine derivatives. Given the structural similarities, it is plausible that this compound could inhibit specific CYP enzymes, impacting drug metabolism and efficacy. This interaction is crucial in pharmacokinetics and can lead to drug-drug interactions .

Case Studies

- Antimicrobial Testing : A comparative study was conducted where this compound was tested against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to known antibiotics, highlighting its potential as an antimicrobial agent.

- CYP Enzyme Interaction : In vitro studies assessed the inhibition of CYP3A4 by various phenylalanine derivatives. Preliminary results suggest that this compound may act as a moderate inhibitor, potentially affecting the metabolism of co-administered drugs .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Dichloro-N-Boc-DL-phenylalanine?

- Methodological Answer : The synthesis typically involves introducing chlorine substituents at the 2,3-positions of phenylalanine followed by Boc protection. For example, chlorination of phenylalanine derivatives can be achieved using chlorinating agents like Cl₂ or SOCl₂ under controlled conditions. The Boc group is then introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaOH/THF) .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm Boc group presence (tert-butyl peaks at δ ~1.4 ppm) and chlorine substitution (aromatic proton splitting patterns).

- FT-IR : Detect carbonyl stretching (~1700 cm⁻¹ for Boc carbamate) and C-Cl bonds (~550–850 cm⁻¹) .

- Chromatography :

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Chiral HPLC (if enantiomeric separation is required) using polysaccharide-based columns .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Methodological Answer :

- Store as a powder at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group.

- In solution (e.g., DMF or DMSO), aliquot and store at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do 2,3-dichloro substituents influence the reactivity of N-Boc-DL-phenylalanine in peptide synthesis?

- Methodological Answer :

- The electron-withdrawing chlorine groups reduce nucleophilicity at the benzene ring, potentially slowing electrophilic aromatic substitution reactions.

- In peptide coupling (e.g., using HATU/DIPEA), steric hindrance from chlorine may require extended reaction times or elevated temperatures. Monitor via LC-MS to optimize yields .

- Data Insight : Similar dichloro-substituted phenylalanine analogs show reduced coupling efficiency by ~15–20% compared to non-halogenated derivatives .

Q. What strategies enable enantiomeric resolution of this compound for chiral applications?

- Methodological Answer :

- Enzymatic Resolution : Use proteases (e.g., subtilisin) to selectively hydrolyze one enantiomer.

- Chiral Chromatography : Employ immobilized cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How does the solubility profile of this compound impact its use in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Solubility Data : Likely similar to Boc-protected chlorophenylalanine analogs:

- Polar solvents : Soluble in DMF, DMSO, and dichloromethane (≥50 mg/mL).

- Aqueous systems : Poor solubility (<1 mg/mL in water), necessitating organic solvents for SPPS .

- Practical Tip : Pre-dissolve in DMF before coupling to resin-bound peptides to avoid aggregation.

Key Research Considerations

- Synthetic Challenges : Chlorine substituents may require protective group strategies during multi-step syntheses.

- Analytical Gaps : Limited literature on exact compound properties necessitates validation via experimental data (e.g., XRD for crystal structure).

- Safety : Handle as air-sensitive; use fume hoods due to potential HCl release during Boc deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.